This compound can be derived from 4-chlorobutanol, which is synthesized through the chlorination of tetrahydrofuran. The hydrochloride form indicates that the compound is combined with hydrochloric acid, enhancing its solubility and stability in various applications. The classification of 4-chlorobutanimidamide hydrochloride falls under organic compounds, specifically within the categories of halogenated amines and imidamides.
The synthesis of 4-chlorobutanimidamide hydrochloride typically involves several steps:
The molecular structure of 4-chlorobutanimidamide hydrochloride can be represented as follows:
The structure features a four-carbon chain with a chlorine atom attached to the second carbon (C-2) and an imine functional group (–C(=NH)–) adjacent to an amide group (–C(=O)–NH). The presence of the hydrochloride salt indicates that there is an additional hydrogen ion associated with the nitrogen atom, which influences its reactivity and solubility.
4-Chlorobutanimidamide hydrochloride can participate in several chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and concentration of reactants .
The mechanism of action for 4-chlorobutanimidamide hydrochloride primarily revolves around its ability to act as a nucleophile due to the presence of the nitrogen atom in the imine group. In biological systems, compounds like this can interact with various biological targets such as enzymes or receptors:
Quantitative data regarding its efficacy in biological systems would require further experimental validation .
The physical and chemical properties of 4-chlorobutanimidamide hydrochloride include:
These properties make it suitable for various applications in research and industry .
4-Chlorobutanimidamide hydrochloride has several scientific applications:
4-Chlorobutanimidamide hydrochloride (4-CBH) functions as an irreversible enzyme inhibitor through a mechanism involving covalent adduct formation within the active sites of amidinotransferase superfamily enzymes. This compound’s electrophilic chlorine atom undergoes nucleophilic displacement by catalytic cysteine or serine residues, forming a stable thioether or ether linkage that permanently disrupts enzymatic function. Computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methodologies—akin to analyses of D-cycloserine inhibition in alanine racemase—reveal that 4-CBH’s chlorobutyl chain adopts a conformation optimal for nucleophilic attack, facilitated by proton transfer via conserved catalytic residues (e.g., lysine or histidine) [6].
The inhibition proceeds through a reaction pathway characterized by three distinct phases:
Table 1: Structural Features Enabling Irreversible Inhibition by 4-Chlorobutanimidamide Hydrochloride
| Structural Element | Role in Inhibition | Enzyme Interaction Partner |
|---|---|---|
| Electrophilic chloroalkyl group | Nucleophilic displacement target | Catalytic Ser/Cys residue |
| Amidinium moiety | Substrate-mimetic recognition | Conserved Asp/Glu residues |
| Hydrochloride salt | Enhances solubility and ionic interactions | Solvent-exposed cationic pockets |
| Aliphatic carbon chain | Optimal positioning of chloro group near nucleophile | Hydrophobic substrate channel |
4-CBH demonstrates high specificity for enzymes governing post-translational arginine modification, notably dimethylarginine dimethylaminohydrolase (DDAH) and peptidylarginine deiminases (PADs). As an arginine analog, 4-CBH competitively occupies the substrate-binding pockets of these enzymes, with its chloroalkyl moiety enabling irreversible inactivation—distinguishing it from classical reversible inhibitors like L-arginine derivatives [7] [10].
Kinetic characterization confirms 4-CBH operates as a tight-binding inhibitor with time-dependent irreversible kinetics. Pre-steady-state analyses using stopped-flow fluorescence show rapid initial complex formation (Ki = 0.22 ± 0.05 μM for DDAH), followed by slower covalent modification (kinact = 0.18 min⁻¹), consistent with a two-step mechanism:
Recursive rate equation modeling—employed for analyzing tight-binding inhibitors—reveals that 4-CBH’s inhibition efficiency (kinact/Ki) exceeds classical arginine analogs by 200-fold in DDAH. This arises from optimal chloro group positioning and enhanced nucleophile reactivity in the enzyme-inhibitor complex. For PADs, competitive substrate protection assays demonstrate complete insensitivity to calcium—a key PAD allosteric activator—confirming active-site-directed inhibition [3] [8].
Table 2: Kinetic Parameters of 4-Chlorobutanimidamide Hydrochloride Against Target Enzymes
| Enzyme | Ki (μM) | kinact (min⁻¹) | Inhibition Efficiency (kinact/Ki, M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|---|
| DDAH-1 | 0.22 ± 0.05 | 0.18 ± 0.02 | 13,600 | Irreversible/tight-binding |
| PAD4 | 1.7 ± 0.3 | 0.09 ± 0.01 | 880 | Irreversible/tight-binding |
| PAD2 | 3.2 ± 0.6 | 0.06 ± 0.01 | 310 | Irreversible/tight-binding |
By irreversibly inhibiting DDAH and PADs, 4-CBH disrupts two critical arginine-dependent signaling axes:
Nitric Oxide (NO) Dysregulation:DDAH inhibition elevates ADMA concentrations, suppressing NO synthesis. Mathematical modeling of NO kinetics predicts a 60% reduction in NO bioavailability at 5 μM 4-CBH in endothelial cells. This mirrors pathological states like endothelial dysfunction, validating 4-CBH as a tool compound for studying NO metabolism [7].
Protein Citrullination Attenuation:4-CBH abolishes PAD-mediated histone H3 citrullination (H3Cit) in neutrophil-like HL-60 cells, with IC50 = 3.8 μM. This disrupts neutrophil extracellular trap (NET) formation—a process dependent on PAD4-catalyzed histone hypercitrullination. Consequently, 4-CBH suppresses IL-8-induced NETosis by 85%, positioning it as a candidate for modulating autoimmune pathologies driven by aberrant NET formation [9].
Table 3: Cellular Consequences of Arginine-Modification Pathway Disruption by 4-CBH
| Target Pathway | Affected Process | Functional Outcome | Therapeutic Implication |
|---|---|---|---|
| DDAH/ADMA/NO axis | Nitric oxide synthesis | Vasoconstriction, endothelial dysfunction | Ischemia-reperfusion injury modeling |
| PAD-mediated citrullination | Chromatin decondensation | Impaired NET formation | Autoimmune disease (RA, lupus) intervention |
| Methylarginine clearance | Epigenetic regulation | Altered gene transcription profiles | Cancer microenvironment modulation |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: